REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][C:7]([CH2:36][O:37][C:38](=[O:41])[CH:39]=[CH2:40])([CH2:14][O:15][CH2:16][C:17]([CH2:30][O:31]C(=O)C=C)([CH2:24][O:25][C:26](=[O:29])[CH:27]=[CH2:28])[CH2:18][O:19][C:20](=[O:23])[CH:21]=[CH2:22])[CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])(=[O:4])[CH:2]=[CH2:3].[CH2:42]([C:44]([CH3:46])=[O:45])[CH3:43]>>[C:20]([O:19][CH2:18][C:17]([CH2:30][OH:31])([CH2:16][O:15][CH2:14][C:7]([CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])([CH2:36][O:37][C:38](=[O:41])[CH:39]=[CH2:40])[CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])[CH2:24][O:25][C:26](=[O:29])[CH:27]=[CH2:28])(=[O:23])[CH:21]=[CH2:22].[C:44]1(=[O:45])[CH2:46][CH2:2][CH2:1][CH2:43][CH2:42]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COCC(COC(C=C)=O)(COC(C=C)=O)COC(C=C)=O)COC(C=C)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(=O)C
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC(COC(C=C)=O)(COCC(COC(C=C)=O)(COC(C=C)=O)COC(C=C)=O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 315 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |